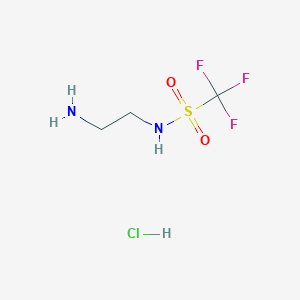

N-(2-氨基乙基)-1,1,1-三氟甲磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

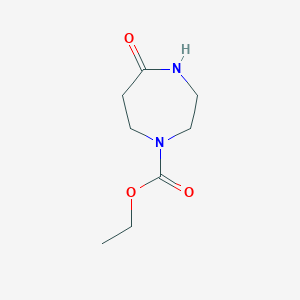

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a compound that falls within the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. Sulfonamides typically contain the functional group R-SO2-NH2 and have been utilized in various chemical reactions due to their reactivity and stability .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the N-chloramine salt of tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which suggests that similar methods could potentially be applied to synthesize N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride . Additionally, the reaction of N,N-dichloromethanesulfonamide with trichloroethylene has been shown to produce N-(2,2,2-trichloroethylidene)trifluoromethanesulfonamide, indicating that chlorinated ethylene derivatives might be involved in the synthesis of related trifluoromethanesulfonamide compounds .

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of a sulfonyl group attached to an amine. In the case of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride, the trifluoromethanesulfonamide moiety would contribute to the molecule's electron-withdrawing properties and could influence its reactivity . The presence of the aminoethyl group suggests potential for further modification, such as acylation or arylation, as seen in other sulfonamide derivatives .

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. For example, they can undergo superelectrophilic amidomethylation of aromatics, as demonstrated by the reaction of N-hydroxymethylphthalimide in trifluoromethanesulfonic acid with benzene derivatives . This indicates that N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride could potentially be used in similar electrophilic reactions. Furthermore, the reactivity of sulfonamides toward oxygen- and nitrogen-centered nucleophiles, as well as in C-alkylation of aromatic compounds, has been documented, which could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride are influenced by their functional groups. The trifluoromethanesulfonamide group is known for imparting strong electron-withdrawing effects and acidic properties to the molecule . The stability of sulfonamides in various conditions, including their hydrolytic stability, is an important aspect of their chemical properties. For instance, N-acyl derivatives of N-methylsulfonamides have been evaluated for their stability and potential as prodrugs, which could be an area of interest for the compound as well . Additionally, the ability of sulfonamides to inhibit enzymes, as seen in the case of phenylethanolamine N-methyltransferase inhibitors, suggests that N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride may also have bioactive potential .

科学研究应用

化学反应性和衍生物形成

N-(2-氨基乙基)-1,1,1-三氟甲烷磺酰胺盐酸盐已成为各种研究的主题,重点关注其反应性和形成衍生物的潜力。它的化学反应性已在不同背景下进行了探索,包括氧化和缩合反应:

氧化和衍生物形成

类似于N-(2-氨基乙基)-1,1,1-三氟甲烷磺酰胺盐酸盐结构的N-(1-羟基多氯乙基)磺酰胺已被氧化为各种衍生物,如N-(芳基磺酰基)三氯乙酰胺 (Rozentsveig et al., 2001)。

与多聚甲醛和草酸酰缩合

该化合物已参与与多聚甲醛和草酸酰的三组分缩合反应,导致线性产物、水解和环化产物的形成,展示了它在不同化学反应中的多功能性 (Meshcheryakov et al., 2010)。

有机合成中的应用

研究还深入探讨了N-(2-氨基乙基)-1,1,1-三氟甲烷磺酰胺盐酸盐在各种有机合成过程中的应用:

杂环化合物的形成

该化合物已显示出与不同酮类化合物缩合形成杂环化合物的潜力。这尤其有趣,因为它具有较高的NH-酸性,并在形成的杂环化合物分子中形成特定的立体电子相互作用 (Shainyan & Meshcheryakov, 2009)。

与环戊二烯的反应

在氧化体系中,N-(2-氨基乙基)-1,1,1-三氟甲烷磺酰胺盐酸盐已被选择性地加到环戊二烯上,表明其在创造各种有机化合物方面的潜力 (Moskalik et al., 2013)。

在纳滤膜中的应用

从该化合物中合成的创新磺化芳香二胺单体已被用于制备薄膜复合纳滤膜。这些膜对处理染料溶液显示出改善的水通量,表明该化合物在环境应用中的实用性 (Liu et al., 2012)。

在惰性环境中的研究

已研究了该化合物在惰性环境中的行为,特别是其形成单体和链缔合物的能力,为其分子相互作用和在更复杂化学合成过程中的潜在应用提供了见解 (Sterkhova et al., 2013)。

属性

IUPAC Name |

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2O2S.ClH/c4-3(5,6)11(9,10)8-2-1-7;/h8H,1-2,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEXLKBTOZNUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)

![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)

![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)

![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)